molecular formula C16H22O3 B6307247 Ethyl 4-hexylbenzoylformate CAS No. 77062-82-9

Ethyl 4-hexylbenzoylformate

Cat. No.: B6307247
CAS No.: 77062-82-9
M. Wt: 262.34 g/mol
InChI Key: OWYGOSAZNRVINL-UHFFFAOYSA-N
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Description

Ethyl 4-hexylbenzoylformate is a colorless liquid with the molecular formula C16H22O3 and a molecular weight of 262.34 g/mol. It is primarily used in the synthesis of flavors and fragrances.

Preparation Methods

Ethyl 4-hexylbenzoylformate can be synthesized through various methods. One common method involves the esterification of 4-hexylbenzoylformic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve continuous processes to enhance efficiency and yield .

Chemical Reactions Analysis

Ethyl 4-hexylbenzoylformate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-hexylbenzoylformate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of flavors, fragrances, and other fine chemicals

Mechanism of Action

The mechanism of action of ethyl 4-hexylbenzoylformate involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, it may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall reaction rate . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 4-hexylbenzoylformate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share a common ester functional group, this compound is unique due to its longer alkyl chain and aromatic ring, which confer distinct physical and chemical properties . Similar compounds include:

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl benzoate

These compounds differ in their molecular structures, boiling points, and solubilities, which influence their specific applications and reactivities.

Properties

IUPAC Name

ethyl 2-(4-hexylphenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-3-5-6-7-8-13-9-11-14(12-10-13)15(17)16(18)19-4-2/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYGOSAZNRVINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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